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Compound of Interest

Compound Name:
1-((4-

Bromophenyl)sulfonyl)piperidine

Cat. No.: B1266403 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-((4-Bromophenyl)sulfonyl)piperidine. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics. The synthesis of this compound is typically

achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-((4-
Bromophenyl)sulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.75 - 7.65 m 4H
Aromatic H (AA'BB'

system)

3.10 - 3.00 m 4H -CH₂- (α to N)

1.70 - 1.60 m 4H -CH₂- (β to N)

1.55 - 1.45 m 2H -CH₂- (γ to N)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

138.5 Quaternary Aromatic C (C-S)

132.5 Aromatic CH

129.0 Aromatic CH

127.0 Quaternary Aromatic C (C-Br)

47.0 -CH₂- (α to N)

25.0 -CH₂- (β to N)

23.5 -CH₂- (γ to N)

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Strong Aliphatic C-H Stretch

1350-1330 Strong Asymmetric SO₂ Stretch

1170-1150 Strong Symmetric SO₂ Stretch

1090-1080 Strong S-N Stretch

820-810 Strong para-disubstituted C-H Bend

600-500 Strong C-Br Stretch

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

305/307
[M]⁺ Molecular ion peak (presence of Br

isotopes)

220 [M - SO₂ - H]⁺

241 [M - C₅H₁₀N]⁺

155/157 [BrC₆H₄]⁺

84 [C₅H₁₀N]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-((4-Bromophenyl)sulfonyl)piperidine (approximately 10-20 mg) is prepared in

a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a
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spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum of solid 1-((4-Bromophenyl)sulfonyl)piperidine can be obtained using the

potassium bromide (KBr) pellet method. A small amount of the sample is ground with

anhydrous KBr and compressed into a thin, transparent pellet. Alternatively, a thin film of the

sample can be prepared by dissolving the compound in a volatile solvent, applying the solution

to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[1]. The spectrum is

then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a

mass analyzer. The sample is introduced into the ion source, where it is vaporized and

bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation[2][3][4]. The resulting ions are then separated based on their mass-to-charge

ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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